1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-7-11(2)9-13(8-10)18(16,17)14-5-3-12(15)4-6-14/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQFMMHTBQVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CCC(=O)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Piperidin-4-one
Piperidin-4-one is commercially available or can be synthesized via known methods such as the reduction of pyridine derivatives or cyclization reactions. It serves as the nucleophilic amine precursor for sulfonylation.
Sulfonylation Reaction
The key step is the reaction of piperidin-4-one with 3,5-dimethylphenylsulfonyl chloride under controlled conditions. The general procedure involves:
- Dissolving piperidin-4-one in an appropriate solvent such as dichloromethane or tetrahydrofuran.
- Adding a base (e.g., triethylamine or sodium carbonate) to neutralize the hydrochloric acid generated.
- Slowly adding 3,5-dimethylphenylsulfonyl chloride dropwise under cooling to control the exothermic reaction.
- Stirring the reaction mixture at room temperature or slightly elevated temperature to complete the sulfonylation.
- Monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up by aqueous extraction, washing, drying, and purification by recrystallization or chromatography.
Alternative Synthetic Routes
Some literature reports the preparation of related sulfonyl piperidinones via:
- Using ethyl piperidin-4-carboxylate as an intermediate, which is first sulfonylated then converted to the piperidin-4-one derivative by hydrolysis or further functional group transformations.
- Employing hydrazine hydrate treatment to convert sulfonylated esters to carbohydrazides, followed by cyclization or ring closure reactions to yield the piperidinone sulfonyl derivatives.
These multi-step routes provide flexibility for introducing additional functional groups or heterocyclic moieties.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| Piperidin-4-one preparation | Commercial or synthesized via reduction/cyclization | Pure piperidin-4-one as starting material |
| Sulfonylation | 3,5-Dimethylphenylsulfonyl chloride, base (Et3N), DCM | Stir at 0-25 °C, 3-6 hours, monitored by TLC |
| Work-up | Aqueous wash, drying over MgSO4, solvent removal | Crude sulfonylated product |
| Purification | Recrystallization or silica gel chromatography | Pure 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one |
Research Findings and Analytical Characterization
- Reaction Monitoring: TLC is commonly used to monitor the conversion of piperidin-4-one to the sulfonylated product, with characteristic Rf shifts indicating product formation.
- Spectroscopic Confirmation:
- IR Spectroscopy: Shows characteristic sulfonyl (S=O) stretching bands near 1140-1350 cm⁻¹ and carbonyl (C=O) stretch around 1650-1700 cm⁻¹.
- NMR Spectroscopy:
- ^1H NMR reveals aromatic protons of the 3,5-dimethylphenyl group (singlets for methyl groups around 2.2 ppm, aromatic protons around 7.0-7.5 ppm).
- Piperidinone ring protons appear as multiplets in the 1.5-4.5 ppm range.
- Mass Spectrometry: Confirms molecular ion consistent with the sulfonylated piperidinone molecular weight.
- Yield: Typical yields range from 70% to 90%, depending on reaction conditions and purification efficiency.
Comparative Notes on Sulfonylation with Different Substituted Phenylsulfonyl Chlorides
| Substituent on Phenylsulfonyl Chloride | Reaction Time (hours) | Yield (%) | Notes |
|---|---|---|---|
| 4-Chlorophenyl | 3-4 | 80-85 | Well-studied, good reactivity |
| 4-Toluenesulfonyl (p-methyl) | 3-5 | 75-88 | Commonly used, good stability |
| 3,5-Dimethylphenyl (target compound) | 4-6 | 70-85 | Slightly longer due to sterics |
The 3,5-dimethyl substitution introduces steric hindrance which may slightly slow the reaction or require optimization of conditions.
Summary of Key Preparation Steps
- Preparation of piperidin-4-one (either purchased or synthesized).
- Sulfonylation reaction with 3,5-dimethylphenylsulfonyl chloride in presence of base.
- Reaction monitoring by TLC.
- Work-up and purification to isolate the pure sulfonylated piperidin-4-one.
- Characterization by IR, NMR, and mass spectrometry to confirm structure.
Chemical Reactions Analysis
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and substituted piperidine derivatives .
Scientific Research Applications
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it has been reported to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The molecular targets and pathways involved include those related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The sulfonyl group in the target compound is attached to a 3,5-dimethylphenyl ring, which contrasts with analogs bearing electron-withdrawing substituents (e.g., fluoro, nitro, or trifluoromethyl groups). For example:
- 1-[(4-(Trifluoromethyl)phenyl)sulfonyl] derivatives () introduce a strongly electron-withdrawing trifluoromethyl group, which may increase metabolic stability but reduce solubility .
Key Insight : Methyl groups in the target compound are electron-donating, which could reduce electrophilicity at the sulfonyl group compared to fluorinated analogs. This may influence reactivity and intermolecular interactions.
Structural and Conformational Differences
Many analogs incorporate bis-benzylidene groups at the 3 and 5 positions of the piperidin-4-one ring (e.g., –5), creating extended π-conjugation systems. These modifications enhance planarity and rigidity, which are critical for interactions with enzymes or receptors.
Example :
Physicochemical Properties
Observations :
- The target compound’s higher hydrophobicity (due to methyl groups) may reduce aqueous solubility compared to fluorinated analogs.
Biological Activity
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides. The process can be optimized using various solvents and conditions to enhance yield and purity. The general reaction scheme can be summarized as follows:
- Starting Materials : Piperidine and 3,5-dimethylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux.
- Purification : The product can be purified using recrystallization or chromatography.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects .
Case Studies
- Neuroprotective Effects : In a study evaluating the neuroprotective potential of piperidine derivatives, this compound demonstrated significant inhibition of AChE with an IC50 value comparable to standard drugs . This suggests its potential role in treating neurodegenerative disorders.
- Anti-cancer Activity : Research has indicated that compounds with similar structural features exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives were tested against HT29 colon cancer cells, showing promising growth inhibition .
Data Tables
Q & A
Basic: What are the standard synthetic routes for 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one?
The compound can be synthesized via sulfonylation of piperidin-4-one derivatives. A common method involves reacting 3,5-dimethylbenzenesulfonyl chloride with piperidin-4-one under basic conditions (e.g., using triethylamine in dichloromethane). Post-reaction purification typically involves column chromatography or recrystallization. For structurally analogous compounds, condensation with aldehydes in HCl-saturated acetic acid has been employed to form arylidene derivatives, as seen in the synthesis of 3,5-bis(arylidene)-piperidin-4-ones . Reaction optimization should focus on temperature control (e.g., 0–5°C during sulfonylation) and stoichiometric ratios to minimize side products.
Basic: How is structural characterization performed for this compound?
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify substituents (e.g., aromatic protons at δ 7.6–7.8 ppm for dimethylphenyl groups, piperidinone carbonyl at ~205 ppm in C) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., EI-MS m/z 411 for a related sulfonylated piperidinone) .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving disorder in piperidinone rings. For example, single-crystal studies of analogous compounds report mean C–C bond lengths of 0.004 Å and R factors <0.05 .
Basic: What safety precautions are required when handling this compound?
Refer to safety data sheets (SDS) for piperidin-4-one derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention .
- Storage : Room temperature in airtight containers, away from oxidizing agents .
Advanced: How can contradictory crystallographic data be resolved during refinement?
Discrepancies in bond lengths or angles may arise from disorder or twinning. Using SHELXL:
- Apply restraints for flexible groups (e.g., sulfonyl or piperidinone moieties).
- Validate with Hirshfeld surface analysis to assess intermolecular interactions.
- Cross-validate with DFT calculations for geometric optimization. For example, SHELX refinements of similar compounds achieved R factors of 0.040 by addressing disorder in the piperidinone ring . Always compare data against high-resolution structures in databases like the Cambridge Structural Database .
Advanced: How to optimize HPLC methods for purity analysis?
- Mobile Phase : Use methanol-buffer mixtures (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) for resolving sulfonylated derivatives .
- Detection : UV at 254 nm (aromatic absorption).
- Validation : Assess linearity (R² >0.995), LOD/LOQ, and repeatability per ICH guidelines. For impurities, spike samples with synthetic byproducts (e.g., unreacted sulfonyl chloride) .
Advanced: What strategies address low yields in sulfonylation reactions?
- Catalysis : Use DMAP to enhance sulfonyl chloride reactivity.
- Solvent Optimization : Replace dichloromethane with THF for better solubility.
- Quenching : Add ice-cold water to precipitate the product and reduce hydrolysis . Monitor reaction progress via TLC (Rf ~0.4 in CHCl/EtO) .
Advanced: How to evaluate bioactivity based on structural analogs?
- Antitumor Activity : Analogous 3,5-bis(arylidene)-piperidin-4-ones show IC values <10 µM against cancer cell lines via ROS induction .
- Molecular Docking : Target enzymes like carbonic anhydrase or kinases using the sulfonyl group as a hydrogen bond acceptor.
- ADMET Prediction : Use SwissADME to assess permeability (e.g., logP ~2.5 for related compounds) .
Advanced: How to assess stability under varying pH and temperature?
- Forced Degradation : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for sulfonamides).
- Lyophilization : Assess stability in solid state vs. solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
